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Introduction
Rostratin A, a disulfide-containing diketopiperazine, is a fungal metabolite isolated from the

marine-derived fungus Exserohilum rostratum.[1] As a member of the

epipolythiodiketopiperazine (ETP) class of natural products, Rostratin A has garnered

significant interest within the scientific community due to its notable cytotoxic activities against

human colon carcinoma (HCT-116) cells.[2] The intricate and highly symmetrical structure of

Rostratin A presents a fascinating case study in chemical structure elucidation. This technical

guide provides an in-depth overview of the methodologies and data integral to deciphering its

complex molecular framework, offering valuable insights for researchers in natural product

chemistry and drug discovery.

Physicochemical and Spectroscopic Overview
Rostratin A was isolated as an optically active colorless gum.[1] Initial spectroscopic analysis

provided foundational data for its structural determination.
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Property Data

Molecular Formula C₁₈H₂₄N₂O₆S₂[1][3]

Molecular Weight 428.5 g/mol [3]

Mass Spectrometry

ESI-MS: [M+H]⁺ at m/z 429; [M+³⁵Cl]⁻ at m/z

463. HR-MALDI-MS: Fragment ion at m/z

365.1723 ([C₁₈H₂₄N₂O₆+H]⁺), indicating loss of

S₂.[1]

Infrared (IR) Spectroscopy

Strong absorption bands at 3331 cm⁻¹ (hydroxyl

groups) and 1666 cm⁻¹ (amide functional

groups).[1]

Elucidation of the Planar Structure through NMR
Spectroscopy
The symmetrical nature of Rostratin A was immediately apparent from its NMR spectra, which

showed signals for only half of the carbons and protons suggested by the molecular formula.[1]

The complete assignment of ¹H and ¹³C NMR signals was achieved through a combination of

1D and 2D NMR experiments, including COSY, HMQC (HSQC), and HMBC.

¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the assigned chemical shifts for Rostratin A, recorded in

DMSO-d₆.
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

1/1' 164.7

2/2' 75.9

3/3'α 37.1 2.41, d (13.5)

3/3'β 2.59, d (13.5)

4/4' 48.3 2.85, dd (11.7, 3.2)

5/5' 69.0 4.09, m

6/6'α 31.8 1.62, m

6/6'β 1.89, m

7/7'α 31.8 1.62, m

7/7'β 1.89, m

8/8' 69.0 4.09, m

9/9' 70.7 3.75, dd (11.7, 4.5)

10/10' 48.3 2.85, dd (11.7, 3.2)

Data extracted from the primary literature on the structure elucidation of Rostratin A.

Experimental Protocols
The successful elucidation of Rostratin A's structure relied on a series of meticulously

executed experimental procedures.

Isolation and Purification
Bioassay-guided fractionation was employed to isolate Rostratin A from the whole culture

extract of Exserohilum rostratum.[1] This process involves a systematic separation of the crude

extract into fractions of decreasing complexity, with each fraction being tested for its cytotoxic

activity to guide the purification process.
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NMR Spectroscopy
All NMR spectra were recorded on a high-field spectrometer. The sample was dissolved in

DMSO-d₆.

1D NMR: Standard ¹H and ¹³C NMR spectra were acquired to identify the number and types

of protons and carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H coupling

networks, identifying adjacent protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated

directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for identifying long-

range (2-3 bond) correlations between protons and carbons, which helped to piece

together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information

about the spatial proximity of protons, which was essential for determining the relative

stereochemistry.

Mass Spectrometry
ESI (Electrospray Ionization): Low-resolution ESI mass spectra were used to determine the

initial pseudomolecular ion peaks.[1]

HR-MALDI (High-Resolution Matrix-Assisted Laser Desorption/Ionization): This technique

provided high-resolution mass data, which was critical for confirming the molecular formula

through the observation of fragment ions.[1]

Deciphering the Molecular Connectivity
The following diagram illustrates the logical workflow employed in the structure elucidation of

Rostratin A, from initial isolation to the final structural confirmation.
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Workflow for the Structure Elucidation of Rostratin A.
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Key 2D NMR correlations were instrumental in assembling the molecular puzzle of Rostratin
A. The HMBC spectrum was particularly revealing, showing crucial long-range correlations. For

instance, the diastereotopic methylene protons at δ 2.41 and 2.59 (H-3/3') showed correlations

to the quaternary carbons at δ 164.7 (C-1/1', the amide carbonyl) and δ 75.9 (C-2/2'), as well

as to the methine carbons at δ 48.3 (C-4/4'), δ 69.0 (C-5/5'), and δ 70.7 (C-9/9').[1] These

correlations were pivotal in establishing the connectivity around the disulfide-bridged

diketopiperazine core.

The following diagram visualizes some of the key HMBC and COSY correlations that were

essential for defining the major structural fragments of Rostratin A.

Key Structural Fragments & Correlations
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Key 2D NMR Correlations in Rostratin A.

Determination of Stereochemistry
The relative stereochemistry of Rostratin A was deduced from a combination of coupling

constant analysis and NOESY data.[1] A large vicinal coupling constant (11.7 Hz) between H-

4(4') and H-9(9') was consistent with a trans-diaxial relationship, defining the ring juncture.[1]
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The absolute configuration was ultimately determined using the modified Mosher's method.[2]

This chemical derivatization technique, coupled with careful ¹H NMR analysis of the resulting

esters, allowed for the unambiguous assignment of the absolute stereochemistry of the chiral

centers.

Conclusion
The chemical structure elucidation of Rostratin A is a testament to the power of a combined

approach utilizing modern spectroscopic techniques, particularly 2D NMR, alongside classical

chemical methods. The symmetrical yet complex architecture of this cytotoxic natural product

required a systematic and detailed analysis of its spectral data. The methodologies and

findings presented in this guide serve as a valuable resource for professionals engaged in the

discovery and development of novel therapeutic agents from natural sources. The elucidation

of such intricate structures paves the way for future synthetic efforts and the exploration of the

structure-activity relationships of this promising class of compounds.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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